molecular formula C20H26N2O3S3 B11336412 N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11336412
M. Wt: 438.6 g/mol
InChI Key: GCXQSUWNNUQOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophene sulfonyl group and a sulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene sulfonyl chloride under basic conditions.

    Attachment of the Sulfanyl Ethyl Chain: The final step involves the nucleophilic substitution reaction where the sulfanyl ethyl chain is introduced using 2-methylbenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfanyl and sulfonyl groups with biological molecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors in the body, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is unique due to the combination of its piperidine ring, thiophene sulfonyl group, and sulfanyl ethyl chain. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H26N2O3S3

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H26N2O3S3/c1-16-6-2-3-7-18(16)15-26-13-10-21-20(23)17-8-4-11-22(14-17)28(24,25)19-9-5-12-27-19/h2-3,5-7,9,12,17H,4,8,10-11,13-15H2,1H3,(H,21,23)

InChI Key

GCXQSUWNNUQOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.